molecular formula C9H18 B7766027 1-Nonene CAS No. 68855-57-2

1-Nonene

Cat. No.: B7766027
CAS No.: 68855-57-2
M. Wt: 126.24 g/mol
InChI Key: JRZJOMJEPLMPRA-UHFFFAOYSA-N
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Description

1-Nonene is an organic compound belonging to the alkene family, characterized by the presence of a carbon-carbon double bond. Its chemical formula is C₉H₁₈, and it is a linear alpha olefin, meaning the double bond is located at the primary, or alpha, position. This compound is a colorless liquid with a strong, unpleasant odor and is insoluble in water .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Nonene plays a significant role in biochemical reactions, particularly in the context of plant-insect interactions. It is a volatile organic compound that is released by plants as a distress signal to recruit predators that protect them from herbivores . In maize, for example, this compound is released in response to aphid infestation, attracting ladybirds that prey on the aphids . The release of this compound is positively correlated with the presence of salicylic acid and abscisic acid, suggesting that these plant hormones may regulate its synthesis .

Cellular Effects

This compound influences various cellular processes, particularly in plants. It acts as a signaling molecule that mediates tritrophic interactions, enhancing the plant’s attractiveness to natural enemies of herbivores . This compound can affect cell signaling pathways by interacting with receptors on the surface of predator insects, leading to changes in their behavior and increasing their visitation rates to infested plants . Additionally, this compound may influence gene expression in plants, potentially upregulating genes involved in defense responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific receptors on predator insects. These interactions trigger a series of signaling events that result in the attraction of the predators to the infested plants Furthermore, the synthesis of this compound in plants is hypothesized to be regulated by salicylic acid and abscisic acid, which may act as signaling molecules that induce the production of this volatile compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are influenced by environmental factors such as temperature and light. Studies have shown that the release of this compound from maize plants increases under high-nitrogen conditions, suggesting that nitrogen availability can affect its production . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models, particularly insects, vary with different dosages. At low concentrations, this compound acts as an attractant, enhancing the visitation rates of predator insects to infested plants . At high concentrations, it may have toxic or adverse effects, potentially disrupting normal cellular processes and leading to behavioral changes in the insects

Metabolic Pathways

It is known that certain biosynthetic enzymes, such as OleTJE/P450 decarboxylase, UndA/non-heme iron decarboxylase, and UndB/membrane-bound desaturase-like decarboxylase, can convert free fatty acids to 1-alkenes, providing insights into the potential biosynthetic pathways of this compound . These enzymes are found in bacteria and may play a role in the synthesis of this compound in plants.

Transport and Distribution

This compound is transported and distributed within plant tissues as a volatile organic compound. It is released from the leaves of infested plants and dispersed into the surrounding environment, where it can be detected by predator insects

Chemical Reactions Analysis

1-Nonene undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

1-Nonene can be compared with other alkenes and linear alpha olefins:

This compound’s unique position as a linear alpha olefin with a specific double bond location makes it particularly valuable in various chemical and industrial applications.

Properties

IUPAC Name

non-1-ene
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InChI

InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3H,1,4-9H2,2H3
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InChI Key

JRZJOMJEPLMPRA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCC=C
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Molecular Formula

C9H18
Record name 1-NONENE
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Related CAS

29254-71-5
Record name 1-Nonene, homopolymer
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DSSTOX Substance ID

DTXSID2059562
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Molecular Weight

126.24 g/mol
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Physical Description

1-nonene is a colorless liquid with an odor of gasoline. Floats on water. Flammable, irritating vapor is produced., Colorless liquid; [HSDB], Liquid, Clear colourless liquid, Strong green aroma reminiscent of cucumber
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Boiling Point

297 °F at 760 mmHg (USCG, 1999), 146.9 °C, 146.00 to 148.00 °C. @ 760.00 mm Hg
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Flash Point

78 °F (USCG, 1999), 26 °C, 78 °F; 26 °C (OPEN CUP)
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Solubility

Insol in water, soluble in alcohol, 0.00112 mg/mL at 25 °C, Practically insoluble to insoluble, Slightly Soluble (in ethanol)
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Density

0.733 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7433, 0.7310-0.7330
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Vapor Density

4.35 (Air= 1)
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Vapor Pressure

10.86 mmHg (USCG, 1999), 5.4 [mmHg], 5.40 mm Hg @ 25 °C
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Color/Form

Colorless liquid

CAS No.

124-11-8, 31387-92-5, 68526-55-6, 68855-57-2
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Melting Point

-115 °F (USCG, 1999), -81.3 °C, -88 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-Nonene
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Reactant of Route 3
1-Nonene
Reactant of Route 4
1-Nonene
Reactant of Route 5
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Reactant of Route 6
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